

1-(3-Chlorophenyl)cyclopropanecarbonitrile CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(3-Chlorophenyl)cyclopropanecarbonitrile
Cat. No.:	B040559

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An In-Depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarbonitrile

CAS Number: 124276-32-0

This technical guide provides a comprehensive overview of **1-(3-Chlorophenyl)cyclopropanecarbonitrile**, a fine chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. The document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its anticipated applications in drug discovery and development, particularly for neurological disorders.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its basic physicochemical properties can be summarized. These properties are crucial for its handling, formulation, and application in further research and development.

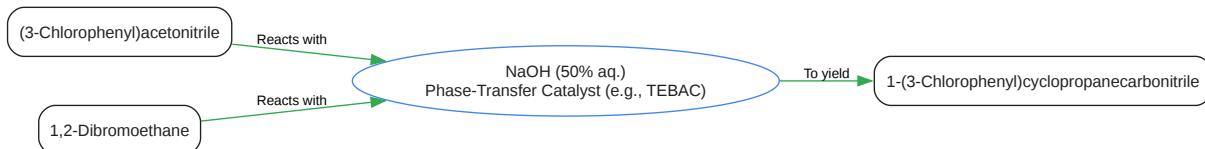
Property	Value	Source
CAS Number	124276-32-0	
Molecular Formula	C ₁₀ H ₈ ClN	
Molecular Weight	177.6 g/mol	
Appearance	Likely a colorless to pale yellow liquid or solid	Inferred from similar compounds
Purity	Typically available at ≥96%	
Storage	Room temperature	

Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

A plausible and efficient method for the synthesis of **1-(3-Chlorophenyl)cyclopropanecarbonitrile** is via the phase-transfer catalyzed (PTC) alkylation of (3-Chlorophenyl)acetonitrile with 1,2-dibromoethane. This method is a common and effective way to construct the cyclopropane ring.

Proposed Synthetic Pathway

The synthesis involves the reaction of (3-Chlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. The catalyst facilitates the transfer of the base to the organic phase, where it deprotonates the acetonitrile, forming a carbanion that then undergoes intramolecular cyclization.



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Caption: Proposed synthesis of **1-(3-Chlorophenyl)cyclopropanecarbonitrile**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 1-aryl cyclopropanecarbonitriles.

Materials:

- (3-Chlorophenyl)acetonitrile
- 1,2-Dibromoethane (BCE)
- 50% aqueous Sodium Hydroxide (NaOH) solution
- Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst
- Dichloromethane or Benzene (for extraction)
- Anhydrous Magnesium Sulfate (MgSO_4)
- 5% aqueous Hydrochloric Acid (HCl)

Procedure:

- To a stirred mixture of (3-Chlorophenyl)acetonitrile (50 mmol) and the phase-transfer catalyst (e.g., TEBAC, 1 mmol), add 1,2-dibromoethane.
- To this mixture, add a 50% aqueous solution of NaOH dropwise at a controlled temperature to manage the exothermic reaction.
- After the addition is complete, continue stirring the reaction mixture at the appropriate temperature for a specified time to ensure the completion of the reaction.
- Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of the starting material.
- Upon completion, dilute the reaction mixture with water.

- Extract the organic product with a suitable solvent like dichloromethane or benzene.
- Wash the combined organic phase with a 5% aqueous HCl solution, followed by water.
- Dry the organic layer over anhydrous MgSO₄.
- Evaporate the solvent under reduced pressure.
- Purify the resulting crude product by vacuum distillation to isolate **1-(3-Chlorophenyl)cyclopropanecarbonitrile**.

Applications in Drug Discovery and Development

While specific biological data for **1-(3-Chlorophenyl)cyclopropanecarbonitrile** is not readily available in the public domain, its structural motifs suggest significant potential in medicinal chemistry, particularly in the development of therapeutics for neurological disorders.

The Role of the Cyclopropyl Moiety

The cyclopropyl group is a valuable component in modern drug design. Its incorporation into a molecule can confer several advantageous properties:

- Metabolic Stability: The cyclopropyl ring is resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer *in vivo* half-life of a drug candidate.
- Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby enhancing potency and selectivity.
- Improved Potency: The unique electronic properties of the cyclopropyl group can lead to stronger interactions with the target protein, resulting in increased biological activity.

Potential Therapeutic Areas

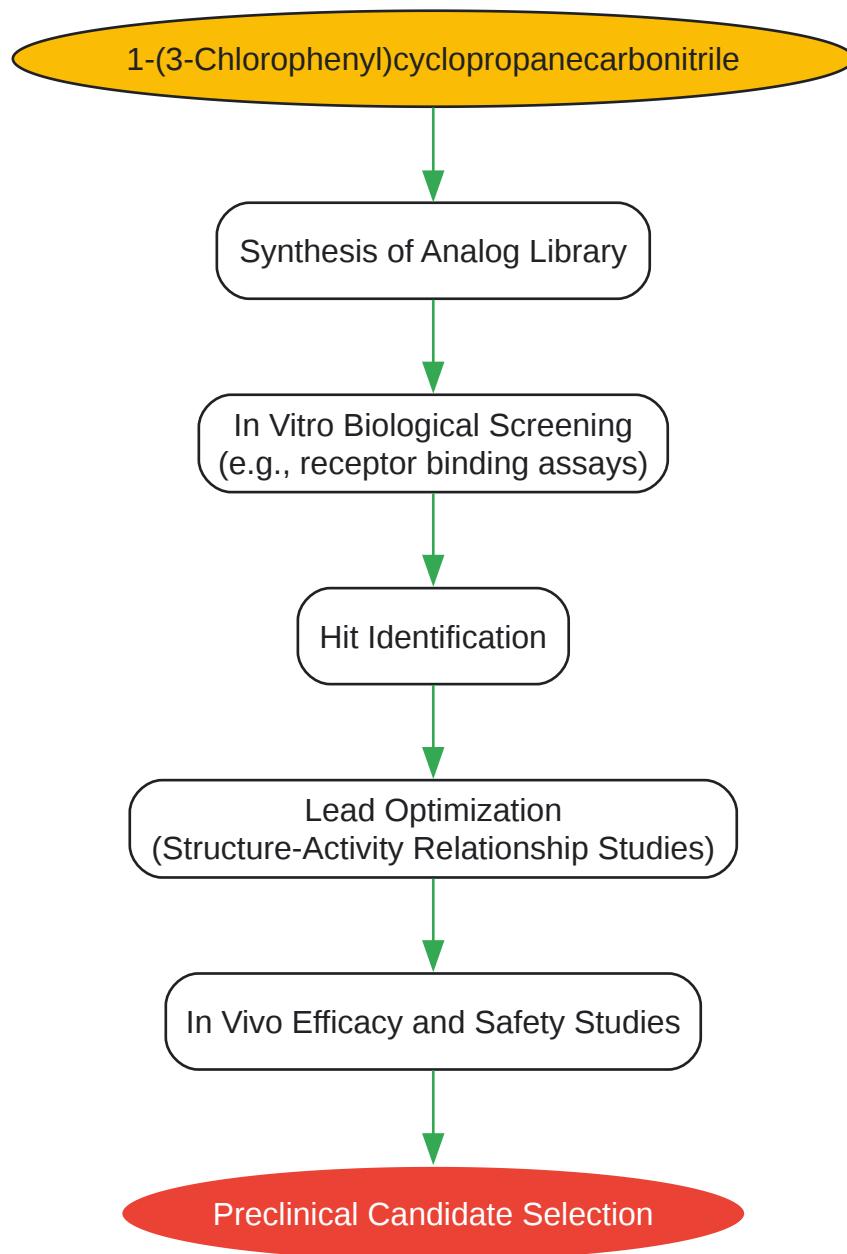
Given that this compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders, it is likely to be a building block for drugs aimed at modulating neurotransmitter activity. This could have implications for the treatment of conditions such as:

- Depression
- Anxiety
- Epilepsy

The 3-chlorophenyl group is also a common feature in many centrally acting drugs, further suggesting the potential of its derivatives in neuroscience.

Experimental Workflow for Drug Discovery

The following diagram illustrates a general workflow for the utilization of **1-(3-Chlorophenyl)cyclopropanecarbonitrile** in a drug discovery program.



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Caption: A generalized workflow for drug discovery.

Conclusion

1-(3-Chlorophenyl)cyclopropanecarbonitrile is a valuable chemical intermediate with considerable potential for the development of novel therapeutics, particularly in the area of neurological disorders. Its synthesis can be achieved through established methods like phase-transfer catalyzed alkylation. The incorporation of the cyclopropyl moiety is a key feature that

can enhance the pharmacological properties of drug candidates. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.

- To cite this document: BenchChem. [1-(3-Chlorophenyl)cyclopropanecarbonitrile CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040559#1-3-chlorophenyl-cyclopropanecarbonitrile-cas-number\]](https://www.benchchem.com/product/b040559#1-3-chlorophenyl-cyclopropanecarbonitrile-cas-number)

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